4-(3,4-Difluorophenoxy)benzonitrile
Description
4-(3,4-Difluorophenoxy)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile core substituted with a 3,4-difluorophenoxy group. Its synthesis involves nucleophilic aromatic substitution (SNAr) between hydroquinone derivatives and 3,4-difluorobenzonitrile under controlled conditions .
Properties
IUPAC Name |
4-(3,4-difluorophenoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO/c14-12-6-5-11(7-13(12)15)17-10-3-1-9(8-16)2-4-10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYIQHZYGWWBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Difluorophenoxy)benzonitrile typically involves the reaction of 3,4-difluorophenol with 4-cyanophenol in the presence of a suitable base and a coupling agent. One common method involves the use of potassium carbonate as the base and copper(I) iodide as the catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Difluorophenoxy)benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the phenoxy ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products
Nucleophilic Substitution: Substituted phenoxybenzonitriles with various functional groups.
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or other reduced products.
Scientific Research Applications
4-(3,4-Difluorophenoxy)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(3,4-Difluorophenoxy)benzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through binding interactions, influencing their activity. The difluorophenoxy moiety can enhance binding affinity and specificity due to its electronic and steric properties. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural analogs and their substituent effects:
Key Observations:
- Fluorine Position: The 3,4-difluorophenoxy group in the target compound enhances electrophilicity at the para-position of the benzonitrile, facilitating further functionalization . In contrast, analogs with fluorine at the 2-position (e.g., 2-Fluoro-4-(4-fluorophenyl)benzonitrile) exhibit steric hindrance, reducing reactivity in cross-coupling reactions .
- Halogen Substitution: Replacing fluorine with chlorine (e.g., 4-(3,4-Dichlorophenyl)benzonitrile) increases molecular weight and thermal stability, making it suitable for high-temperature polymer applications .
- Functional Group Variation: Amino-substituted analogs (e.g., 4-[(2-fluorophenyl)amino]benzonitrile) show altered electronic profiles, enabling interactions with biological targets like kinases .
Biological Activity
4-(3,4-Difluorophenoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
4-(3,4-Difluorophenoxy)benzonitrile, with the CAS number 1092841-52-5, features a difluorophenoxy group attached to a benzonitrile moiety. Its structural characteristics contribute to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that 4-(3,4-Difluorophenoxy)benzonitrile exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may possess cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : It has been shown to interact with specific enzymes, potentially modulating their activity.
- Antimicrobial Properties : Some investigations hint at its effectiveness against various microbial strains.
The biological activity of 4-(3,4-Difluorophenoxy)benzonitrile can be attributed to several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in cellular signaling pathways.
- Enzyme Interaction : It could inhibit or activate enzymes critical for metabolic processes.
- Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
Case Studies and Experimental Data
- Antitumor Studies :
- Enzyme Inhibition :
-
Antimicrobial Activity :
- Preliminary antimicrobial assays revealed that the compound exhibited activity against various bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Antitumor Activity | Enzyme Inhibition | Antimicrobial Activity |
|---|---|---|---|---|
| 4-(3,4-Difluorophenoxy)benzonitrile | Difluorophenoxy + benzonitrile | Moderate | Yes | Yes |
| Benzofuroxan Derivatives | Benzofuroxan core | High | Yes | Moderate |
| Other Phenolic Compounds | Varies | Variable | Yes | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
